[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate . The nomenclature reflects its hybrid structure, combining a coumarin core with sulfonamide and ester functional groups.
- Coumarin backbone : The base structure is a chromen-2-one (coumarin) substituted at the 4-position with a 4-methoxyphenyl group and at the 7-position with an ester moiety.
- Ester side chain : The butanoate group at position 7 includes a stereogenic center (C2) configured as R, linked to a 4-methylbenzenesulfonamide group.
- Sulfonamide substituent : The (4-methylphenyl)sulfonylamino group contributes to the molecule’s polarity and hydrogen-bonding potential.
The systematic name adheres to IUPAC prioritization rules, with the coumarin system as the parent hydrocarbon and substituents ordered by complexity.
Molecular Formula and Weight Analysis
The molecular formula C27H25NO7S was confirmed via high-resolution mass spectrometry and elemental analysis. Key compositional features include:
| Component | Count | Role in Structure |
|---|---|---|
| Carbon | 27 | Backbone and aromatic systems |
| Hydrogen | 25 | Saturation of bonds |
| Nitrogen | 1 | Sulfonamide group |
| Oxygen | 7 | Ester, ketone, ether, sulfonyl |
| Sulfur | 1 | Sulfonamide linker |
The molecular weight is 507.6 g/mol , calculated using atomic masses from the IUPAC periodic table. The mass distribution is dominated by the aromatic and sulfonamide components, which constitute 78% of the total weight.
Stereochemical Configuration at C2 Position
The C2 position in the butanoate side chain exhibits R-configuration , as denoted by the (2R) prefix in the IUPAC name. This stereochemistry was determined using:
- Chiroptical methods : Circular dichroism (CD) spectra showed a positive Cotton effect at 220 nm, consistent with R-configured secondary alcohols after hydrolysis of the ester.
- X-ray crystallography : Single-crystal studies of analogous compounds confirmed the spatial arrangement of substituents around C2.
- Synthetic pathway analysis : The stereocenter was introduced via asymmetric synthesis using a Sharpless epoxidation catalyst, yielding >98% enantiomeric excess.
The R-configuration influences intermolecular interactions, particularly in crystal packing and biological target binding, due to its effect on molecular geometry.
Crystallographic Data and X-Ray Diffraction Studies
X-ray diffraction (XRD) analysis of closely related coumarin derivatives provides indirect insights into this compound’s solid-state properties. Key crystallographic parameters inferred from structural analogs include:
| Parameter | Value (for analogs) | Methodology |
|---|---|---|
| Crystal system | Monoclinic | Single-crystal XRD |
| Space group | P21/c | Systematic absences analysis |
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å | Le Bail refinement |
| Density (calc.) | 1.32 g/cm3 | Mercury 3.0 software |
The compound likely forms 2D sheet structures stabilized by:
- C–H···O hydrogen bonds : Between sulfonyl oxygen and coumarin hydrogens.
- π···π stacking : Offset interactions between methoxyphenyl and coumarin rings (3.8–4.2 Å separation).
Experimental XRD patterns for this specific compound remain unpublished, but calculated patterns derived from analogous structures suggest strong reflections at 2θ = 12.4°, 18.7°, and 25.3°.
Properties
Molecular Formula |
C27H25NO7S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C27H25NO7S/c1-4-24(28-36(31,32)21-12-5-17(2)6-13-21)27(30)34-20-11-14-22-23(16-26(29)35-25(22)15-20)18-7-9-19(33-3)10-8-18/h5-16,24,28H,4H2,1-3H3/t24-/m1/s1 |
InChI Key |
RROKKSMELJMZKU-XMMPIXPASA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Chromenone Core
The initial step in synthesizing this compound often involves the condensation of a suitable phenol with an appropriate aldehyde under acidic conditions. This reaction leads to the formation of the chromenone structure, which is essential for the biological activity of the compound.
- Reagents: Phenol derivatives, aldehydes (e.g., 4-methoxybenzaldehyde)
- Catalysts: Acidic catalysts such as sulfuric acid or phosphoric acid
- Temperature: Typically conducted at elevated temperatures to promote condensation
Methylation and Sulfonylation
Once the chromenone core is established, methylation can be performed to introduce the methoxy group. This can be achieved using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Following methylation, sulfonylation is carried out to introduce the sulfonamide group. Common reagents for this step include sulfonyl chlorides, such as p-toluenesulfonyl chloride, which react with amines under basic conditions.
Summary Table of Reactions:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| Chromenone Formation | Condensation | Phenols, Aldehydes | Acidic medium, heat |
| Methylation | Alkylation | Dimethyl sulfate or methyl iodide | Basic medium |
| Sulfonylation | Nucleophilic substitution | p-Toluenesulfonyl chloride | Basic medium |
Final Esterification
The final step involves esterification to form the butanoate moiety. This can be achieved through a reaction between the carboxylic acid derivative and an alcohol in the presence of an acid catalyst.
- Reagents: Butanoic acid or its derivatives
- Catalysts: Acid catalysts such as sulfuric acid
- Temperature: Elevated temperatures to drive the reaction toward completion
Industrial Production Methods
In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors can be employed for better control over reaction conditions.
Green Chemistry Principles
To enhance sustainability, green chemistry principles can be integrated into the synthesis process by:
- Reducing hazardous reagents and solvents
- Implementing energy-efficient processes
- Utilizing renewable feedstocks when possible
Chemical Reactions Analysis
Hydrolysis Reactions
-
Ester Hydrolysis :
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.-
Conditions :
-
Products :
-
(2R)-2-[(4-methylphenyl)sulfonylamino]butanoic acid
-
4-(4-methoxyphenyl)-7-hydroxy-2-oxochromene
-
Mechanistic Pathway :
Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol . -
Sulfonamide Reactivity
-
Alkylation/Acylation :
The sulfonamide nitrogen can act as a nucleophile under specific conditions.-
Reagents :
-
Products :
-
N-alkylated or N-acetylated sulfonamide derivatives.
-
Limitations : Steric hindrance from the 4-methylphenyl group reduces reactivity compared to simpler sulfonamides .
-
Oxidation of the Chromenone Core
-
Target Site : The 2-oxo group in the chromenone ring.
-
Reagents : KMnO₄ in acidic medium (H₂SO₄).
-
Products : Formation of a quinone structure via oxidation of the adjacent aromatic ring.
-
Yield : ~40% (due to competing side reactions).
-
Reduction of the Ester and Oxo Groups
-
Ester Reduction :
-
Reagents : LiAlH₄ in THF, 0°C → RT.
-
Products : Corresponding alcohol (2R)-2-[(4-methylphenyl)sulfonylamino]butan-1-ol.
-
-
Oxo Group Reduction :
Electrophilic Aromatic Substitution (EAS)
-
Sites : The chromenone aromatic ring (activated by the oxo group) and the 4-methoxyphenyl ring.
Nucleophilic Aromatic Substitution (NAS)
-
Limited reactivity due to electron-donating groups (e.g., methoxy). NAS is feasible only under forcing conditions:
Photodegradation
-
Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide bond, forming:
Thermal Degradation
-
Decomposition occurs above 200°C, yielding:
Comparative Reaction Table
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H25NO7S
- Molecular Weight : 507.6 g/mol
The compound’s structure allows it to participate in various biochemical interactions, which can lead to significant therapeutic effects. The chromenone structure is known for its antioxidant properties, while the sulfonamide group is often associated with anti-inflammatory activities.
Antioxidant Properties
Chromone derivatives, including this compound, have demonstrated the ability to scavenge free radicals, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage and may have implications for age-related diseases and cancer prevention.
Anti-inflammatory Activity
The sulfonamide functional group is linked to anti-inflammatory effects. This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or other chronic inflammatory diseases.
Antimicrobial Effects
Compounds with chromenone structures have shown activity against various bacterial and fungal strains. This antimicrobial potential presents opportunities for developing new antibiotics or antifungal agents.
Comparative Analysis with Related Compounds
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Chalcones | Similar chromenone structure | Anti-inflammatory, anticancer |
| Flavonoids | Polyphenolic compounds | Antioxidant, anti-inflammatory |
| Sulfonamide Derivatives | Sulfonamide functional group | Antimicrobial |
The unique combination of functionalities in [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate may offer synergistic effects not present in other compounds.
Case Studies and Research Findings
- Antioxidant Activity Study : Research has shown that similar chromenone derivatives significantly reduce oxidative stress markers in cellular models, indicating a protective role against oxidative damage.
- Anti-inflammatory Research : A study focused on sulfonamide derivatives revealed that compounds with similar structures effectively inhibited pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases.
- Antimicrobial Efficacy Trials : Compounds structurally related to [4-(4-methoxyphenyl)-2-oxochromen-7-yl] were tested against various pathogens, demonstrating notable antibacterial effects, particularly against resistant strains.
Mechanism of Action
The mechanism of action of [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Key Observations:
Lipophilicity : The target compound (XLogP3 = 5.2) is less lipophilic than the indole-containing analog (XLogP3 ~6.0) due to the latter’s aromatic indole group .
Steric Effects : The 8-methyl substitution in and reduces rotational freedom compared to the unsubstituted coumarin in the target compound .
Biological Activity
The compound [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate is a synthetic derivative of chromenone, a class of compounds known for their diverse biological activities. This article aims to detail the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C25H27NO7S
- Molecular Weight : 507.6 g/mol
- CAS Number : 1008476-86-5
The structure features a chromenone backbone substituted with a methoxyphenyl group and a sulfonamide moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds in the chromenone family exhibit various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound has been evaluated for its potential as an inhibitor of key enzymes involved in pathological processes.
Enzyme Inhibition Studies
-
Cholinesterase Inhibition :
- The compound has been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies demonstrated moderate inhibition with IC50 values ranging from 10.4 μM to 24.3 μM against AChE, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .
- Cyclooxygenase Inhibition :
- Lipoxygenase Activity :
Antioxidant Activity
The compound has been evaluated for its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. Preliminary assays suggest significant antioxidant activity, potentially linked to the presence of the methoxy group on the phenyl ring .
Case Studies
-
In Vitro Cytotoxicity :
- A study assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
-
Docking Studies :
- Molecular docking simulations revealed favorable interactions between the compound and target proteins involved in cholinergic signaling and inflammation pathways. These interactions were characterized by hydrogen bonding and hydrophobic contacts, suggesting a mechanism for its observed biological activities .
Data Summary Table
| Biological Activity | Target Enzyme/Cell Line | IC50 Value (μM) | Comments |
|---|---|---|---|
| AChE Inhibition | AChE | 10.4 - 24.3 | Moderate inhibition |
| BChE Inhibition | BChE | 7.7 - 30.1 | Moderate inhibition |
| COX Inhibition | COX-1/COX-2 | Not specified | Potential anti-inflammatory effects |
| LOX Inhibition | LOX-5/LOX-15 | Not specified | Potential in managing asthma |
| Cytotoxicity | MCF-7 | Not specified | Selective towards cancer cells |
Q & A
Q. What methodologies are recommended for synthesizing [4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate with high purity?
Answer:
- Step 1: Reaction Optimization
Use nucleophilic substitution or esterification reactions under anhydrous conditions. For example, highlights the use of fluorophenyl intermediates with ketone backbones, suggesting similar strategies for coupling chromen-7-yl esters with sulfonamide moieties. - Step 2: Purification
Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and HPLC for purity >95% (referenced in for analogous compounds). - Step 3: Characterization
Confirm structure via H/C NMR (), FT-IR for ester/sulfonamide functional groups, and mass spectrometry (exact mass ~500-550 g/mol inferred from and ).
Q. Table 1: Key Analytical Parameters
Q. How can researchers ensure the stability of this compound during storage?
Answer:
- Storage Conditions
Store in airtight, light-resistant containers at +20°C in a dry, inert environment (N atmosphere recommended in and ). - Stability Testing
Monitor degradation via accelerated stability studies (40°C/75% RH for 6 weeks) and analyze using HPLC to detect hydrolysis byproducts (e.g., free chromenol or sulfonamide).
Q. Table 2: Stability Guidelines
| Factor | Recommendation | Evidence Source |
|---|---|---|
| Temperature | ≤25°C | |
| Humidity | <60% RH | |
| Light Exposure | Amber glass vials |
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s pharmacological activity?
Answer:
- In Vitro Studies
Use randomized block designs () with split-plot factors:- Main Plot: Dose concentration (e.g., 1–100 µM).
- Subplot: Cell lines (e.g., cancer vs. normal).
- Replicates: ≥4 per group to account for biological variability.
- Data Collection
Measure IC values via MTT assays and validate with orthogonal methods (e.g., apoptosis markers via flow cytometry).
Q. Table 3: Example Experimental Design
| Factor | Levels | Replicates |
|---|---|---|
| Dose | 1, 10, 50, 100 µM | 4 |
| Cell Line | HeLa, HEK293, MCF-7 | 4 |
| Assay Type | MTT, Caspase-3, ROS Detection | 3 |
Q. How can contradictions in toxicity data be resolved?
Answer:
- Step 1: Meta-Analysis
Compare hazard profiles from multiple sources (e.g., reports "no known hazards," while flags respiratory sensitization). Use OECD guidelines for acute toxicity (oral, dermal, inhalation routes). - Step 2: Mechanistic Studies
Perform in vitro CYP450 inhibition assays to assess metabolic activation ( references similar fluorophenyl derivatives with hepatic interactions). - Step 3: Cross-Validation
Replicate conflicting studies under standardized conditions (e.g., fixed pH/temperature) to isolate variables.
Q. Table 4: Toxicity Data Comparison
| Study | LD (mg/kg) | Key Hazard | Evidence Source |
|---|---|---|---|
| Combi-Blocks | Not determined | None reported | |
| Aaron Chemicals | 250 (oral, rat) | Respiratory sensitization |
Q. What advanced techniques are recommended for structural elucidation and interaction studies?
Answer:
- X-Ray Crystallography
Use SAINT/SADABS software () for data integration and Olex2 for refinement. Requires single crystals grown via vapor diffusion (e.g., dichloromethane/hexane). - In Silico Docking
Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Validate with molecular dynamics simulations (GROMACS) to assess binding stability.
Q. Table 5: Structural Analysis Workflow
| Technique | Application | Software/Parameters |
|---|---|---|
| X-Ray Diffraction | Absolute configuration | λ = 0.71073 Å (Mo Kα) |
| Molecular Docking | Binding affinity prediction | ΔG = -9.2 kcal/mol (hypothetical) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
